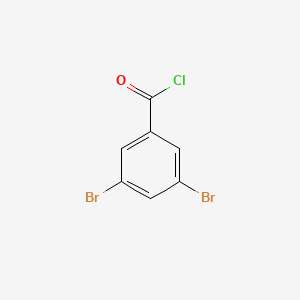

3,5-Dibromobenzoyl Chloride

Description

3,5-Dibromobenzoyl chloride (C₇H₃Br₂ClO) is a halogenated aromatic acyl chloride with bromine substituents at the 3 and 5 positions of the benzene ring.

Properties

IUPAC Name |

3,5-dibromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAJZZSBQMLRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541179 | |

| Record name | 3,5-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23950-59-6 | |

| Record name | 3,5-Dibromobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzoyl Chloride can be synthesized through the bromination of benzoyl chloride. The process involves the following steps:

Bromination of Benzoyl Chloride: Benzoyl chloride is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure 3,5-Dibromobenzoyl Chloride.

Industrial Production Methods: In industrial settings, the production of 3,5-Dibromobenzoyl Chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromobenzoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to 3,5-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water, 3,5-Dibromobenzoyl Chloride hydrolyzes to form 3,5-dibromobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Water or aqueous sodium hydroxide.

Major Products:

Substitution: Corresponding amides, esters, or thioesters.

Reduction: 3,5-dibromobenzyl alcohol.

Hydrolysis: 3,5-dibromobenzoic acid.

Scientific Research Applications

3,5-Dibromobenzoyl Chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: 3,5-Dibromobenzoyl Chloride is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromobenzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For instance, in biological systems, the compound may modify proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key data for 3,5-dihalogenated and nitro-substituted benzoyl chlorides, derived from the provided evidence:

Key Comparative Analysis

Substituent Effects on Reactivity and Stability 3,5-Dichlorobenzoyl Chloride: Chlorine’s moderate electron-withdrawing effect enhances electrophilicity, making it reactive in nucleophilic acyl substitutions. Its optimized synthesis achieves high purity (99.2%) via sequential chlorination and hydrolysis . 3,5-Dinitrobenzoyl Chloride: Nitro groups are strong electron-withdrawing substituents, increasing reactivity but introducing structural disorder in the crystal lattice. The carbonyl group exhibits orientational disorder (9.6° vs. 7.1° dihedral angles), stabilized by intermolecular C–H⋯O bonds . 3,5-Dibromobenzoyl Chloride (Inferred): Bromine’s larger atomic size compared to Cl or F may reduce solubility in polar solvents and alter crystal packing.

Synthetic Challenges and Yields

- The dichloro derivative’s synthesis achieves 63% yield via m-xylene chlorination, highlighting scalability for industrial applications . In contrast, bromination reactions typically require harsher conditions (e.g., Br₂ or HBr with catalysts), which may lower yields or necessitate purification steps.

Structural and Spectroscopic Features

- Crystal Packing : The dinitro compound’s disordered carbonyl group and hydrogen-bonded network contrast with the dichloro analog’s more ordered structure. Bromine’s polarizability might enhance van der Waals interactions, leading to distinct packing motifs.

- Spectroscopy : The dichloro compound’s ¹H NMR matches expected aromatic proton splitting patterns , while bromine’s nuclear quadrupole moment could complicate NMR interpretation in the dibromo analog.

Applications

- Dichloro and dinitro derivatives are intermediates in drug and pesticide synthesis . Brominated analogs may find use in flame retardants or specialty polymers, leveraging bromine’s thermal stability.

Biological Activity

3,5-Dibromobenzoyl chloride (DBBC) is an aromatic compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in various applications.

3,5-Dibromobenzoyl chloride is a derivative of benzoic acid, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring. Its molecular formula is , and it is characterized by the presence of a carbonyl group adjacent to the chlorine atom, which enhances its reactivity.

Antimicrobial Properties

DBBC has shown significant antimicrobial activity against various pathogens. A study evaluated the compound's effectiveness against Candida neoformans , a pathogenic fungus. The minimum inhibitory concentration (MIC) was determined to be as low as 0.06 μg/mL, indicating potent antifungal properties . This study also reported that compounds with 3,5-dibromophenyl exhibited high selectivity towards fungal cells, suggesting potential therapeutic applications in treating fungal infections.

Cytotoxic Effects

Research indicates that DBBC exhibits cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that DBBC can induce apoptosis in specific cancer cell types. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Case Studies

Case Study 1: Antifungal Activity

In a comparative study involving various dibromophenyl derivatives, DBBC was highlighted for its strong antifungal activity against C. neoformans . The study involved a series of structural modifications to assess the relationship between chemical structure and biological activity. The results indicated that the presence of bromine at both positions significantly enhanced antifungal potency compared to other substitutions .

Case Study 2: Cytotoxicity in Cancer Research

A notable study investigated the cytotoxic effects of DBBC on human breast cancer cells (MCF-7). The compound was shown to inhibit cell proliferation effectively and induce apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction. The study concluded that DBBC could serve as a lead compound for developing new anticancer agents .

Table 1: Antifungal Activity of 3,5-Dibromobenzoyl Chloride

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| 3,5-Dibromobenzoyl Chloride | 0.06 | >1000 |

| Control (Standard Drug) | 0.02 | - |

Table 2: Cytotoxicity Data for DBBC on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Mitochondrial disruption |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,5-Dibromobenzoyl Chloride in laboratory settings?

- Answer : Standard precautions include using impervious gloves (tested for compatibility with chlorinated compounds), tightly sealed goggles, and a chemical fume hood to avoid inhalation . Immediate removal of contaminated clothing and thorough skin washing with soap and water are critical after exposure . Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .

Q. How is 3,5-Dibromobenzoyl Chloride typically synthesized, and what are the key reaction steps?

- Answer : A common route involves sequential halogenation of a benzene ring precursor. For analogous compounds like 3,5-Dichlorobenzoyl Chloride, synthesis includes:

Side-chain chlorination of m-xylene.

Ring chlorination using Cl₂ or SOCl₂.

Hydrolysis to form the benzoyl chloride.

Yield optimization (e.g., 63% for dichloro analogs) requires controlled temperature and stoichiometric ratios of reagents .

Q. What spectroscopic methods are used to confirm the structure and purity of 3,5-Dibromobenzoyl Chloride?

- Answer :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and absence of impurities.

- IR Spectroscopy : C=O stretch (~1760 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 296 for C₇H₃Br₂ClO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 3,5-Dibromobenzoyl Chloride derivatives (e.g., amino acid conjugates)?

- Answer :

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .

- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution during bromination .

- Byproduct Management : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions .

Q. What crystallographic techniques are suitable for analyzing the molecular packing and symmetry of 3,5-Dibromobenzoyl Chloride in solid-state studies?

- Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve Br···Cl and π-π interactions in the crystal lattice.

- Space Group Analysis : For analogs like porphyrin disolvates, orthorhombic systems (e.g., P2₁2₁2₁) are common, with unit cell parameters refined using software like SHELX .

- Thermal Motion Analysis : Anisotropic displacement parameters reveal dynamic disorder in halogen atoms .

Q. How should researchers address contradictions in spectral data (e.g., unexpected IR peaks) during characterization?

- Answer :

- Comparative Analysis : Cross-reference with published spectra (e.g., NIST Chemistry WebBook) .

- Isotopic Purity Check : Ensure bromine isotopes (⁷⁹Br/⁸¹Br) do not split peaks in mass spectra .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate vibrational frequencies and assign ambiguous signals .

Q. What experimental design strategies improve yield in large-scale synthesis of 3,5-Dibromobenzoyl Chloride?

- Answer :

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and reaction time to identify optimal conditions .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing decomposition risks .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation and adjusts parameters dynamically .

Methodological Considerations

Q. How can researchers mitigate environmental risks during accidental spills or disposal of 3,5-Dibromobenzoyl Chloride?

- Answer :

- Containment : Use inert absorbents (e.g., vermiculite) to collect spills; avoid water to prevent hydrolysis .

- Neutralization : React with sodium bicarbonate to convert acyl chloride to less hazardous carboxylic acid .

- Regulatory Compliance : Follow EPA guidelines for halogenated waste disposal (e.g., RCRA D-code D003) .

Q. What are the limitations of using 3,5-Dibromobenzoyl Chloride in peptide coupling reactions, and how can they be addressed?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.